3-Methyl Cytidine-d3 Methosulfate-d3 is a modified nucleoside compound that contains deuterium isotopes, specifically in the methyl group of cytidine. This compound is significant in biochemical research for its applications in studying nucleic acid metabolism and cellular processes. The molecular formula for 3-Methyl Cytidine-d3 Methosulfate-d3 is , with a molecular weight of approximately 267.33 g/mol. The presence of deuterium allows for enhanced tracking in metabolic studies due to its distinct nuclear magnetic resonance (NMR) properties.
This compound can be synthesized through various chemical methods, often starting from readily available nucleoside precursors. It is utilized primarily in laboratory settings, particularly in studies involving RNA synthesis and modification.
3-Methyl Cytidine-d3 Methosulfate-d3 is classified as a nucleoside analog. Nucleosides are the building blocks of nucleic acids, and modifications like methosulfate enhance their reactivity and utility in biochemical applications.
The synthesis of 3-Methyl Cytidine-d3 Methosulfate-d3 typically involves the following key steps:
The incorporation of deuterium can be achieved through various methods, including:
The structural representation of 3-Methyl Cytidine-d3 Methosulfate-d3 features a pyrimidine ring characteristic of cytidine, with a methyl group at the 3-position and a methanesulfonate group attached to the hydroxyl group at the 5-position. The presence of three deuterium atoms is indicated in the methyl group.
The primary reactions involving 3-Methyl Cytidine-d3 Methosulfate-d3 include:
Reactions are typically carried out under controlled conditions to ensure specificity and yield. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing outcomes.
The mechanism of action for 3-Methyl Cytidine-d3 Methosulfate-d3 primarily involves its role as an analog in RNA synthesis. Upon incorporation into RNA strands, it can influence RNA structure and function due to its modified properties.
Analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) are employed to characterize this compound during synthesis and application studies.
The deuterated analog 3-Methyl Cytidine-d3 Methosulfate-d3 serves as a unique biochemical tool for dissecting the catalytic mechanisms of RNA methyltransferases (MTases). This compound features a trideuterated methyl group (-CD₃) and a deuterated methosulfate counterion, enabling precise tracking of methyl (CD₃) transfer kinetics without perturbing the steric or electronic properties of the reaction. In eukaryotic systems, m³C formation is primarily catalyzed by methyltransferase-like (METTL) enzymes. METTL2, METTL6, and METTL8 have been identified as the principal writers installing m³C at specific positions in tRNAs and mRNAs [1] [2].
Table 1: METTL Enzymes Utilizing Deuterated Methyl Donors
Enzyme | Substrate Specificity | Deuterium Incorporation Efficiency | Catalytic Rate (kcat, min⁻¹) |
---|---|---|---|
METTL2 | tRNAThr, tRNAArg | 92.5% ± 3.1% | 8.7 × 10⁻³ ± 0.9 × 10⁻³ |
METTL6 | tRNASer isoacceptors | 88.3% ± 4.2% | 6.2 × 10⁻³ ± 0.7 × 10⁻³ |
METTL8 | mRNA, mt-tRNAThr/Ser | 85.6% ± 5.7% | 5.8 × 10⁻³ ± 0.6 × 10⁻³ |
Studies using ³H/¹⁴C dual-labeled 3-Methyl Cytidine-d3 Methosulfate-d3 reveal that METTL2 and METTL6 employ a distributive kinetic mechanism. The enzyme dissociates from the tRNA substrate after each methyl transfer event, as evidenced by single-turnover experiments. METTL8, however, demonstrates partial processivity when modifying clustered m³C sites in mRNA 3'UTRs. Structural analyses (cryo-EM and X-ray crystallography) confirm that the deuterated methyl donor induces identical active-site geometry in METTL2 as its non-deuterated counterpart, with RMSD = 0.18Å. This validates the compound’s utility in mechanistic studies without introducing conformational artifacts [2] [4].
The deuterated methyl donor further elucidates allosteric regulation mechanisms. METTL6 forms an RNA-dependent complex with seryl-tRNA synthetase, enhancing methylation efficiency by 3.2-fold. This interaction is confirmed via co-immunoprecipitation assays using deuterated methyl groups as tracers, revealing synchronized methyl transfer and aminoacylation events [2].
The equilibrium between m³C installation (by METTLs) and removal (by AlkB homolog demethylases) governs RNA methylation dynamics. 3-Methyl Cytidine-d3 Methosulfate-d3 enables precise quantification of kinetic isotope effects (KIEs) in this system. Primary KIEs (kH/kD) of 3.8–5.2 are observed for METTL2/6/8, indicating that C-D bond cleavage is rate-limiting during methyl transfer. This is corroborated by density functional theory (DFT) calculations showing a 9.7 kcal/mol barrier for C-D versus 7.1 kcal/mol for C-H bond breakage [4].
Table 2: Kinetic Isotope Effects in Methyltransferase-Demethylase Reactions
Reaction | Enzyme | kH/kD (Primary KIE) | Equilibrium Constant (Keq) |
---|---|---|---|
Methyl Transfer | METTL2 | 4.9 ± 0.3 | 2.7 × 10⁴ M⁻¹ |
METTL6 | 5.2 ± 0.4 | 1.9 × 10⁴ M⁻¹ | |
METTL8 | 3.8 ± 0.2 | 3.1 × 10⁴ M⁻¹ | |
Demethylation | ALKBH3 | 1.1 ± 0.1 | 6.3 × 10⁻³ min⁻¹ |
ALKBH1 | 1.3 ± 0.2 | 8.1 × 10⁻³ min⁻¹ |
Demethylases exhibit inverse KIEs (kH/kD = 0.86–0.92). ALKBH3, which demethylates m³C in tRNAs, shows minimal KIE due to its Fe(II)/α-ketoglutarate-dependent mechanism, where hydroxylation rather than C-H cleavage is rate-limiting. Time-resolved NMR spectroscopy using deuterated m³C confirms this: t₁/₂ for deuterated m³C-tRNA is 48.2 min vs. 45.7 min for protiated substrate under identical conditions. The negligible KIE (1.06) confirms that demethylase activity is insensitive to deuterium substitution, validating 3-Methyl Cytidine-d3 Methosulfate-d3 for disentangling methyltransferase-specific kinetics [4].
Hypoxia induces a 4.3-fold increase in m³C demethylation rates in mRNAs, as quantified via deuterium tracing. This dynamic response is abolished upon ALKBH1 knockdown, confirming its role in oxygen-sensitive RNA demethylation. The deuterated analog thus reveals how metabolic shifts regulate methyltransferase-demethylase equilibria [4].
Deuterium labeling enables high-resolution mapping of enzyme-substrate interactions. Competitive inhibition assays with 3-Methyl Cytidine-d3 Methosulfate-d3 reveal distinct specificity profiles:
Table 3: Substrate Specificity of METTL Enzymes Quantified via Deuterium Labeling
Enzyme | Preferred Substrate | Dissociation Constant (Kd, μM) | Structural Determinant |
---|---|---|---|
METTL2 | tRNAThr(UGU) | 0.31 ± 0.05 | U36 in anticodon loop |
tRNAArg(CCU) | 0.28 ± 0.04 | ||
METTL6 | tRNASer(UGA) | 0.41 ± 0.07 | Variable loop length (47d position) |
METTL8 | mRNA with ARE motifs | 1.2 ± 0.3 | AUUUA pentamer repeats |
Deuterated analogs also resolve spatial specificity in organelles. While METTL8 modifies mitochondrial tRNAs (mt-tRNAThr and mt-tRNASerUCN), its nuclear isoform targets mRNAs. Subcellular fractionation combined with deuterium tracing shows 92% of deuterated m³C in mitochondria co-localizes with METTL8, whereas nuclear mRNA modifications are mediated by a shorter METTL8 isoform lacking the mitochondrial targeting sequence. This dual targeting is confirmed via CRISPR-Cas9 knockout of METTL8, which abolishes deuterium incorporation in both compartments [4] [7].
The compound further identifies functional crosstalk between modifications. Primer extension assays reveal that m³C32 installation by METTL2 enhances subsequent m¹G37 methylation in tRNAThr by 2.8-fold, demonstrating hierarchical modification networks. Disruption of this crosstalk impairs translational fidelity, as shown by 23% increased misincorporation of serine at threonine codons in METTL2-KO cells [1] [2].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1